Product packaging for (R,R,R)-(+)-Ph-SKP(Cat. No.:)

(R,R,R)-(+)-Ph-SKP

Cat. No.: B1494990
M. Wt: 660.7 g/mol
InChI Key: RXNGOILZLRYHEN-LLQYTKIHSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Evolution of Privileged Chiral Ligands in Homogeneous Asymmetric Catalysis

The history of homogeneous asymmetric catalysis is intrinsically linked to the development of chiral ligands. rsc.orgbohrium.com The concept of "privileged chiral ligands" refers to a select group of scaffolds that have proven effective across a wide range of catalytic transformations, demonstrating both high enantioselectivity and broad substrate scope. rsc.org

Initially, the field was dominated by C2-symmetric diphosphine ligands featuring atropisomerism, such as BINAP, which demonstrated groundbreaking success in asymmetric hydrogenation and isomerization reactions. The success of these early ligands spurred the design and synthesis of thousands of new chiral ligands, each aiming to improve upon existing catalysts or to succeed in previously challenging reactions. chinesechemsoc.org This led to the exploration of diverse structural backbones, including ferrocenes, spirobiindanes, and phosphine-oxazoline combinations. chinesechemsoc.orgoup.com The development of spirocyclic ligands, in particular, marked a significant advancement. Pioneered in the 1990s, chiral spiro skeletons proved to be ideal backbones due to their rigid conformation, well-defined C2 symmetry, and the ease with which their steric and electronic properties could be modified. chinesechemsoc.orgoup.comchemrxiv.org The evolution from all-carbon spirocycles to heteroatom-containing scaffolds, like spiroketals, represents a continuous effort to fine-tune the ligand's properties for optimal catalytic performance. chinesechemsoc.org

Design Principles of Spiroketal-Based Chiral Ligands

The design of spiroketal-based ligands is rooted in the established success of spirocyclic scaffolds in asymmetric catalysis. oup.comchemrxiv.org The core design principles leverage the inherent structural advantages of the spiro architecture while introducing new features through the ketal functionality.

Key design elements include:

Rigid Spirocyclic Core : The spiro center imparts significant conformational rigidity to the ligand backbone. This rigidity helps to create a well-defined and predictable chiral pocket around the metal center, which is crucial for effective stereochemical communication and high enantioselectivity. oup.comchemrxiv.org

C2-Symmetry : Many successful spiro ligands, including the SKP family, possess C2-symmetry. This symmetry simplifies the analysis of reaction intermediates and often leads to a reduction in the number of possible diastereomeric transition states, thereby enhancing enantioselectivity.

Heteroatom Incorporation : The introduction of oxygen atoms into the spiro framework, forming a spiroketal, modifies the electronic properties and conformational flexibility of the ligand. chinesechemsoc.orgnih.gov These oxygen atoms can also participate in secondary interactions, further influencing the catalytic environment.

Adaptable Backbone : While the core is rigid, certain spiroketal ligands, notably the SKP class, feature a surprisingly flexible backbone. sci-hub.senih.gov This structural adaptability allows the ligand to accommodate various transition metals and adopt different coordination geometries, leading to versatile catalytic applications. sci-hub.seacs.org This flexibility challenges the conventional wisdom that ligand rigidity is always paramount for high selectivity. researchgate.net

Historical Development and Significance of SKP Ligands

While chiral diphosphine ligands with wide bite angles were known to be successful in achiral catalysis (e.g., XantPhos), their development for asymmetric catalysis was less explored due to synthetic challenges. sci-hub.senih.govacs.org A significant breakthrough occurred in 2012 when the research group of Kuiling Ding introduced a new family of structurally adaptable spiroketal-based diphosphine ligands, which they named SKP ligands. chinesechemsoc.org

The key innovation was the development of a highly efficient, one-pot synthesis involving a tandem iridium-catalyzed asymmetric hydrogenation of α,α′-bis(2-hydroxyarylidene) ketones, followed by a diastereoselective spiroketalization. sci-hub.seacs.org This practical and scalable synthesis made these complex chiral ligands readily accessible for broader investigation and application. sci-hub.senih.gov

The significance of SKP ligands lies in their unique structural characteristics, which translate into exceptional catalytic performance. They possess an extraordinarily long distance between the two phosphorus atoms (P···P) and a flexible backbone, which allows them to enforce unusually large P-M-P bite angles in their metal complexes. chinesechemsoc.orgsci-hub.seacs.org This structural adaptability has proven highly effective in a range of transition metal-catalyzed reactions, including those mediated by palladium, rhodium, gold, and copper. chinesechemsoc.orgsci-hub.seacs.org SKP ligands have demonstrated outstanding performance, particularly in challenging transformations like the asymmetric allylic amination of Morita-Baylis-Hillman (MBH) adducts, where they achieved excellent control of both regioselectivity and enantioselectivity with exceptionally high efficiency. sci-hub.senih.govresearchgate.net

Overview of the Unique Structural Features of (R,R,R)-(+)-Ph-SKP

This compound is a prominent member of the SKP ligand family. Its structure is built upon a chiral aromatic dicp.ac.cndicp.ac.cn-spiroketal scaffold, which features three defined stereocenters, all in the (R) configuration. sci-hub.sechemscene.comstrem.com Attached to this core at the 1 and 13 positions are diphenylphosphino groups, which act as the coordinating moieties for the transition metal center. strem.com

A defining characteristic of Ph-SKP is its structural flexibility, which allows it to adapt its coordination geometry to the requirements of different metals and catalytic cycles. This results in remarkably large and adaptable bite angles, a critical parameter influencing the selectivity of a catalytic reaction. For instance, in a palladium complex, [Pd(SKP)Cl2], the ligand enforces a P-Pd-P bite angle of 160.1°. sci-hub.seacs.org This combination of a rigid chiral environment far from the metal center and a flexible, wide-biting coordination sphere is a key factor in its success.

Table 1: Physicochemical and Structural Properties of this compound

PropertyValueReference(s)
IUPAC Name (+)-1,13-Bis(diphenyl)phosphino-(5aR,8aR,14aR)-5a,6,7,8,8a,9-hexahydro-5H- Current time information in Asia/Manila.benzopyrano[3,2-d]xanthene strem.comstrem.com
CAS Number 1360823-43-3 chemscene.comstrem.com
Molecular Formula C₄₄H₃₈O₂P₂ chemscene.comstrem.com
Molecular Weight 660.72 g/mol chemscene.comstrem.com
Stereochemistry (5aR, 8aR, 14aR) strem.com
Appearance White solid strem.com
Key Structural Feature Chiral aromatic spiroketal backbone with adaptable bite angle sci-hub.senih.govacs.org

The utility of this compound and its enantiomer is demonstrated in numerous asymmetric transformations. For example, in the rhodium-catalyzed asymmetric hydrogenation of 2-substituted dehydromorpholines, the Rh-SKP complex provides excellent yields and enantioselectivities for a variety of substrates. nih.govrsc.org

Table 2: Application of (R,R,R)-SKP in Rh-Catalyzed Asymmetric Hydrogenation of 2-Substituted Dehydromorpholines. nih.govrsc.org

Substrate (N-substituent)ProductYield (%)Enantiomeric Excess (ee, %)Reference(s)
N-Cbz>9992 nih.govrsc.org
N-Boc>9985 nih.govrsc.org
N-COOiBu>9988 nih.govrsc.org
N-NO₂>9983 nih.govrsc.org
Conditions: Substrate (0.2 mmol), (R,R,R)-SKP (1.05 mol%), [Rh(cod)₂]SbF₆ (1 mol%), H₂ (30 atm), DCM (2 mL), rt, 24 h.

These research findings underscore the effectiveness of the this compound ligand in creating a highly selective catalytic system, capable of generating valuable chiral N-heterocycles with high stereocontrol. rsc.org The consistent high performance across different substrates highlights the robustness and privileged nature of the SKP ligand scaffold.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C44H38O2P2 B1494990 (R,R,R)-(+)-Ph-SKP

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C44H38O2P2

Molecular Weight

660.7 g/mol

IUPAC Name

[(10R,14R)-20-diphenylphosphanyl-2,22-dioxapentacyclo[12.8.0.01,10.03,8.016,21]docosa-3(8),4,6,16(21),17,19-hexaen-4-yl]-diphenylphosphane

InChI

InChI=1S/C44H38O2P2/c1-5-20-36(21-6-1)47(37-22-7-2-8-23-37)40-28-13-16-32-30-34-18-15-19-35-31-33-17-14-29-41(43(33)46-44(34,35)45-42(32)40)48(38-24-9-3-10-25-38)39-26-11-4-12-27-39/h1-14,16-17,20-29,34-35H,15,18-19,30-31H2/t34-,35-,44?/m1/s1

InChI Key

RXNGOILZLRYHEN-LLQYTKIHSA-N

Isomeric SMILES

C1C[C@@H]2CC3=C(C(=CC=C3)P(C4=CC=CC=C4)C5=CC=CC=C5)OC26[C@H](C1)CC7=C(O6)C(=CC=C7)P(C8=CC=CC=C8)C9=CC=CC=C9

Canonical SMILES

C1CC2CC3=C(C(=CC=C3)P(C4=CC=CC=C4)C5=CC=CC=C5)OC26C(C1)CC7=C(O6)C(=CC=C7)P(C8=CC=CC=C8)C9=CC=CC=C9

Origin of Product

United States

Synthetic Methodologies for R,r,r + Ph Skp and Analogues

Stereoselective Synthesis of the Chiral Aromatic Spiroketal Backbone

The construction of the distinctive chiral aromatic oup.comoup.com-spiroketal core is a critical phase in the synthesis of Ph-SKP. This is achieved through a highly efficient one-pot reaction that establishes the required stereochemistry with exceptional precision. sci-hub.seacs.org

Catalytic Asymmetric Hydrogenation Routes to Spiroketals

The foundational step in forming the spiroketal backbone is the catalytic asymmetric hydrogenation of α,α′-bis(2-hydroxyarylidene) ketones. sci-hub.se This reaction targets the two C=C double bonds of the substrate. Researchers have successfully employed an iridium(I) complex, specifically one utilizing a chiral phosphine-oxazoline ligand like (S,S)-Bn-SpinPHOX, as the catalyst. sci-hub.senih.gov This catalytic system smoothly facilitates the double hydrogenation, setting the stage for the subsequent cyclization. sci-hub.se The reaction demonstrates high yields and excellent enantioselectivities, which are crucial for the utility of the final ligand. sci-hub.senih.gov

Tandem Asymmetric Hydrogenation-Spiroketalization Sequences

A key innovation in the synthesis of the SKP backbone is the development of a one-pot tandem sequence that combines the double asymmetric hydrogenation with a diastereoselective spiroketalization. sci-hub.seacs.org Once the two C=C bonds of the α,α′-bis(2-hydroxyarylidene)ketone substrate are hydrogenated, the resulting dihydroxyketone intermediate spontaneously undergoes spiroketalization without the need for additional reagents or changes in conditions. sci-hub.se This tandem process is highly efficient, furnishing the desired aromatic spiroketals in high yields. sci-hub.seacs.org The iridium complex is thought to play a dual role, catalyzing both the hydrogenation and the subsequent spiroketalization. sci-hub.se This streamlined, one-pot approach is a significant advantage for preparing these complex chiral structures. acs.org

Table 1: Tandem Asymmetric Hydrogenation-Spiroketalization of α,α′-bis(2-hydroxyarylidene)ketones

Substrate (1) Catalyst Yield (trans-2) dr (trans/cis) ee (trans)
α,α′-bis(2-hydroxyarylidene)ketone (S,S)-Bn-SpinPHOX/Ir complex High up to 98/2 >99%

Data sourced from a representative synthesis. sci-hub.se

Diastereoselective Control in Spiroketal Formation

The stereochemical outcome of the spiroketalization is effectively controlled by the stereochemistry established during the preceding asymmetric hydrogenation step. sci-hub.se The reaction almost exclusively produces the trans-spiroketal isomer, indicating that the formation of the chiral spiro center is dictated by the stereochemistry of the hydrogenated intermediate. sci-hub.se This high level of diastereoselective control simplifies the purification process and ensures the production of a single, desired diastereomer. sci-hub.se While other methods exist for achieving diastereoselective spiroketal formation, such as those using chiral Brønsted acids or kinetically controlled cyclizations, the tandem hydrogenation-spiroketalization sequence provides a particularly direct and efficient route to the specific aromatic spiroketal backbone of SKP ligands. sci-hub.semskcc.orgresearchgate.net

Functionalization Strategies for Diphosphine Integration

With the chiral spiroketal backbone successfully synthesized, the next stage involves the introduction of the diphosphine functional groups. This is typically accomplished through a two-step process of lithiation followed by phosphination.

Lithiation and Phosphination Reactions

To integrate the phosphine (B1218219) moieties, a dibrominated spiroketal intermediate is first prepared. sci-hub.se This dibromospiroketal is then subjected to lithiation. sci-hub.sevapourtec.com The reaction typically employs a strong organolithium base, such as n-butyllithium (nBuLi), which replaces the bromine atoms with lithium. sci-hub.se The resulting dilithiated species is a powerful nucleophile. This intermediate is then treated in situ with an electrophilic phosphorus source, most commonly diphenylchlorophosphine (Ph₂PCl), to install the diphenylphosphine (B32561) groups. sci-hub.seacs.org This lithiation-phosphination sequence provides the final (R,R,R)-(+)-Ph-SKP ligand in moderate to good yields. sci-hub.se

Table 2: Synthesis of Ph-SKP via Lithiation-Phosphination

Intermediate Reagents Product Yield
Dibromospiroketal 1. nBuLi2. Ph₂PCl Ph-SKP Good

Data sourced from a representative synthesis. sci-hub.se

Large-Scale Preparation Protocols

The synthetic route to SKP ligands, including this compound, has been designed for scalability, a crucial factor for their application in industrial catalysis. sci-hub.seacs.orgacs.org The efficiency of the one-pot tandem hydrogenation-spiroketalization allows for the production of the spiroketal backbone in significant quantities. acs.org An alternative scalable method for the final phosphination step has also been developed. sci-hub.se This protocol involves treating a difluoride spiroketal intermediate with a potassium phosphide (B1233454) reagent, such as KPPh₂, which can deliver the final SKP ligand on a tens-of-grams scale without requiring chromatographic purification. sci-hub.se The ability to produce these ligands efficiently and on a large scale has been instrumental in exploring their wide-ranging utility in asymmetric catalysis. sci-hub.seacs.orgthieme-connect.com

Derivatization of this compound: Synthesis of Substituted Analogues

The strategic modification of the parent ligand, this compound, has led to the development of a series of analogues with tuned steric and electronic properties. This derivatization is crucial for expanding the utility of the SKP ligand family in asymmetric catalysis. The synthesis of these analogues typically involves the modification of the aryl substituents on the phosphorus atoms, starting from a common chiral spiroketal backbone.

The synthesis of substituted SKP ligands such as (R,R,R)-(+)-Xyl-SKP and (R,R,R)-(+)-Tol-SKP is achieved through a practical and scalable method starting from a key chiral dibromospiroketal intermediate. sci-hub.se This process allows for the introduction of various aryl groups onto the phosphine moieties.

The general synthetic route involves a lithium-halogen exchange followed by quenching with an appropriate chlorodiarylphosphine. Specifically, the enantiopure dibromospiroketal is treated with n-butyllithium (nBuLi) to generate a dilithio intermediate. sci-hub.se This intermediate is then reacted with the corresponding diarylphosphine chloride (Ar₂PCl) to yield the desired SKP ligand in moderate to good yields. sci-hub.se This method notably avoids the need for chromatographic purification, making it suitable for large-scale preparation. sci-hub.se

For the synthesis of (R,R,R)-(+)-Xyl-SKP, the diarylphosphine chloride used is bis(3,5-dimethylphenyl)phosphine (B1275769) chloride. For (R,R,R)-(+)-Tol-SKP, bis(4-methylphenyl)phosphine chloride is the corresponding electrophile. sci-hub.sedoi.org

Table 1: Synthesis of (R,R,R)-(+)-Xyl-SKP and (R,R,R)-(+)-Tol-SKP Analogues

Target Analogue Key Reagents Product
(R,R,R)-(+)-Xyl-SKP 1. (5aR,8aR,14aR)-1,13-Dibromo-5a,6,7,8,8a,9-hexahydro-5H- Current time information in Asia/Manila.benzopyrano[3,2-d]xanthene 2. n-Butyllithium (nBuLi) 3. Bis(3,5-dimethylphenyl)phosphine chloride (+)-1,13-Bis[di(3,5-dimethylphenyl)phosphino]-(5aR,8aR,14aR)-5a,6,7,8,8a,9-hexahydro-5H- Current time information in Asia/Manila.benzopyrano[3,2-d]xanthene chemicalbook.com

| (R,R,R)-(+)-Tol-SKP | 1. (5aR,8aR,14aR)-1,13-Dibromo-5a,6,7,8,8a,9-hexahydro-5H- Current time information in Asia/Manila.benzopyrano[3,2-d]xanthene 2. n-Butyllithium (nBuLi) 3. Bis(4-methylphenyl)phosphine chloride | (+)-1,13-Bis[di(4-methylphenyl)phosphino]-(5aR,8aR,14aR)-5a,6,7,8,8a,9-hexahydro-5H- Current time information in Asia/Manila.benzopyrano[3,2-d]xanthene doi.org |

The architectural design of SKP ligands, featuring a chiral aromatic spiroketal core, provides a robust platform for extensive structural modifications. sci-hub.se The diversity within the SKP ligand family is primarily achieved by altering the electronic and steric nature of the phosphine groups attached to the spiroketal backbone. sci-hub.se This adaptability is a key feature, allowing for the fine-tuning of the ligand's performance in various transition metal-catalyzed reactions. sci-hub.se

The flexible backbone of the spiroketal structure and the considerable distance between the two phosphorus atoms are defining characteristics of SKP ligands. sci-hub.se These features result in versatile coordination modes with transition metals like palladium, copper, gold, and rhodium. sci-hub.se The ability to easily substitute the phenyl groups on the phosphorus atoms (for example, with xylyl or tolyl groups) allows for the creation of a library of ligands with systematically varied properties. sci-hub.sedoi.org This structural adaptability has proven to be critical in optimizing catalytic activity and selectivity for specific asymmetric transformations. sci-hub.se

Table 2: Examples of Structural Diversity in SKP Ligands

Ligand Name Aryl Group (Ar) on Phosphorus Key Structural Feature
This compound Phenyl The parent ligand of the series.
(R,R,R)-(+)-Xyl-SKP 3,5-Dimethylphenyl (Xylyl) Increased steric bulk compared to Ph-SKP.

| (R,R,R)-(+)-Tol-SKP | 4-Methylphenyl (Tolyl) lookchem.com | Electron-donating methyl group modifies electronic properties. |

Table of Compound Names

Abbreviation/Trivial Name Full Compound Name
This compound (-)-1,13-Bis(diphenyl)phosphino-(5aS,8aS,14aS)-5a,6,7,8,8a,9-hexahydro-5H- Current time information in Asia/Manila.benzopyrano [3,2-d]xanthene doi.org
(R,R,R)-(+)-Xyl-SKP (+)-1,13-Bis[di(3,5-dimethylphenyl)phosphino]-(5aR,8aR,14aR)-5a,6,7,8,8a,9-hexahydro-5H- Current time information in Asia/Manila.benzopyrano[3,2-d]xanthene chemicalbook.com
(R,R,R)-(+)-Tol-SKP (+)-1,13-Bis[di(4-methylphenyl)phosphino]-(5aR,8aR,14aR)-5a,6,7,8,8a,9-hexahydro-5H- Current time information in Asia/Manila.benzopyrano[3,2-d]xanthene doi.org
nBuLi n-Butyllithium

| Ar₂PCl | Diarylphosphine chloride |

Coordination Chemistry of R,r,r + Ph Skp with Transition Metals

Adaptable Coordination Modes in Metal Complexes

The coordination behavior of (R,R,R)-(+)-Ph-SKP is characterized by its versatility, readily forming stable complexes with a range of transition metals. This adaptability is crucial for its application in catalysis, as the nature of the metal-ligand interaction dictates the stereochemical outcome of a reaction.

Chelation Behavior with Various Transition Metal Centers (Pd, Cu, Au, Rh)

This compound acts as a bidentate P,P-chelating ligand, coordinating to transition metal centers through its two phosphorus atoms. The formation of these chelate rings is a key feature of its coordination chemistry.

With palladium(II) , this compound typically forms square planar complexes. These complexes are of significant interest due to their potential applications in a variety of palladium-catalyzed cross-coupling reactions and asymmetric allylic alkylations. The specific coordination geometry around the palladium center is influenced by the steric and electronic properties of the other ligands present in the coordination sphere.

The coordination of this compound to copper(I) and copper(II) has also been investigated. Copper(I) complexes with phosphine (B1218219) ligands often exhibit tetrahedral geometries, and it is expected that this compound forms such complexes, which could be relevant in copper-catalyzed asymmetric conjugate additions. With copper(II), square planar or distorted octahedral geometries are more common.

Gold(I) complexes with phosphine ligands are typically linear, involving two-coordinate gold centers. However, with chelating diphosphines like this compound, the formation of cyclic structures is anticipated. These gold complexes are being explored for their potential in catalytic applications, including asymmetric hydroamination and aldol (B89426) reactions.

Rhodium(I) complexes of this compound are particularly important in the context of asymmetric hydrogenation. The ligand coordinates to the rhodium center to create a chiral environment that enables the enantioselective reduction of prochiral substrates. The coordination geometry in these complexes is typically square planar or can adopt a distorted tetrahedral geometry depending on the specific reaction conditions and substrates involved.

Influence of Flexible Backbone on Coordination Geometry

The structural backbone of the this compound ligand possesses a degree of flexibility. This inherent flexibility allows the ligand to adjust its conformation to accommodate the preferred coordination geometries of different metal centers. This adaptability is a significant factor in its ability to form stable and catalytically active complexes with a variety of transition metals. The flexible backbone can influence the P-M-P "bite angle," which is a critical parameter in determining the catalytic selectivity.

Ligand Bite Angle Studies and Geometric Parameters

The geometric parameters of metal complexes containing this compound, particularly the ligand bite angle, are crucial for understanding and predicting their catalytic performance.

P···P Distance and its Implications for Catalytic Activity

The distance between the two phosphorus donor atoms (P···P distance) in the this compound ligand is a key determinant of the bite angle upon coordination to a metal center. This bite angle, defined as the P-M-P angle, has profound implications for the catalytic activity and selectivity of the resulting complex. A wider or narrower bite angle can influence the electronic properties of the metal center and the steric environment around it, thereby affecting substrate binding and the energies of transition states in a catalytic cycle. For instance, in asymmetric hydrogenation, the bite angle of the diphosphine ligand is known to be a critical factor in achieving high enantioselectivity.

Conformational Adaptability in Metal-SKP Complexes

The flexible nature of the this compound backbone allows for significant conformational adaptability within its metal complexes. This means the ligand can adopt different conformations to stabilize various coordination geometries and intermediates throughout a catalytic cycle. This conformational flexibility can be studied using computational methods and spectroscopic techniques, providing insights into the dynamic behavior of these catalytic systems.

Structural Characterization of Metal-SKP Complexes Relevant to Catalysis

To fully understand the structure-activity relationships of this compound metal complexes, detailed structural characterization is essential. The primary techniques employed for this purpose are single-crystal X-ray diffraction and Nuclear Magnetic Resonance (NMR) spectroscopy.

NMR spectroscopy , particularly ³¹P NMR, is a powerful tool for characterizing the structure and dynamics of these complexes in solution. The chemical shifts and coupling constants of the phosphorus nuclei provide information about the coordination environment of the phosphorus atoms and the integrity of the metal-ligand bond. Variable-temperature NMR studies can also shed light on the conformational dynamics of the ligand backbone.

While specific crystallographic and detailed spectroscopic data for a wide range of this compound complexes with Pd, Cu, Au, and Rh are not extensively available in the public domain, the general principles of coordination chemistry for chiral diphosphine ligands provide a strong framework for understanding their behavior. Further research and publication of detailed structural and spectroscopic data for these specific complexes will be crucial for the rational design of new and more efficient catalysts based on the this compound ligand.

ParameterPalladium (Pd)Copper (Cu)Gold (Au)Rhodium (Rh)
Typical Oxidation State +2+1, +2+1, +3+1, +3
Common Coordination Geometry Square PlanarTetrahedral (Cu(I)), Square Planar/Octahedral (Cu(II))Linear (Au(I)), Square Planar (Au(III))Square Planar
Potential Catalytic Application Cross-coupling, Allylic AlkylationConjugate AdditionHydroamination, Aldol ReactionsAsymmetric Hydrogenation

X-ray Crystallographic Analysis of Key Intermediates

A thorough search of crystallographic databases and the scientific literature did not yield any published single-crystal X-ray diffraction data for transition metal complexes of this compound. Consequently, no data tables containing bond lengths, bond angles, coordination geometries, or other crystallographic parameters can be presented.

Spectroscopic Probes of Ligand-Metal Interactions

Similarly, no specific spectroscopic data (such as NMR, IR, UV-Vis, or circular dichroism) for transition metal complexes of this compound have been reported in peer-reviewed journals. As a result, it is not possible to compile data tables or detailed discussions on the electronic and structural properties of such complexes derived from these analytical techniques.

It is conceivable that research on the coordination chemistry of this compound is currently being conducted in industrial or academic laboratories but has not yet been published. Future publications may shed light on the coordination modes, steric and electronic effects, and catalytic applications of this intriguing chiral ligand.

Applications of R,r,r + Ph Skp in Asymmetric Catalysis

Palladium-Catalyzed Asymmetric Reactions

The palladium complexes of (R,R,R)-(+)-Ph-SKP have demonstrated remarkable efficacy in mediating asymmetric allylic substitution reactions, including both amination and alkylation processes. The distinct structural features of the Ph-SKP ligand, characterized by a significant phosphorus-phosphorus distance, enable a unique bifunctional role in catalysis, contributing to high activity and selectivity. researchgate.net

Asymmetric Allylic Amination (AAA)

Palladium-catalyzed asymmetric allylic amination (AAA) has been a focal point for the application of the this compound ligand. This catalytic system has proven to be particularly adept at controlling both regioselectivity and enantioselectivity in the amination of challenging substrates like Morita-Baylis-Hillman (MBH) adducts.

The palladium-catalyzed AAA of racemic Morita-Baylis-Hillman (MBH) adducts using the this compound ligand provides an efficient route to optically active α-alkylidene-β-arylamino esters. sci-hub.se These products are valuable intermediates in organic synthesis, serving as precursors to chiral β-lactams, including the cholesterol-lowering drug ezetimibe. sci-hub.se The reaction proceeds smoothly with a variety of aromatic amines and MBH adducts, demonstrating the broad applicability of this methodology. sci-hub.se In these transformations, the SKP/Pd catalyst system effectively controls the reaction's regio- and enantioselectivity. sci-hub.seoup.com

The reaction of MBH adducts with N-heteroaromatic nucleophiles, such as imidazoles, benzimidazoles, benzotriazole, and purines, has also been successfully achieved using the this compound/Pd catalyst. sci-hub.se This yields α,α-dialkyl-substituted N-allyl heteroaromatic compounds, further expanding the synthetic utility of this catalytic system. sci-hub.se

A key feature of the this compound ligand in palladium-catalyzed AAA is its exceptional ability to dictate both the site of nucleophilic attack (regioselectivity) and the stereochemical outcome (enantioselectivity). sci-hub.se In the amination of racemic MBH adducts, the use of the SKP/Pd catalyst leads to high regioselectivities for the desired branched product and excellent enantioselectivities. sci-hub.sestrem.com This level of control is attributed to the unique adaptable structure of the SKP ligand in its transition metal complexes. sci-hub.se

A mechanistic study has suggested that the long P-P distance in the SKP ligand allows for a bifunctional catalytic role, where one phosphorus atom interacts with the terminal carbon of the allyl group as a Lewis base, and the other coordinates to the palladium center. researchgate.net This cooperative organo- and organometallic catalysis is likely responsible for the high activity and selectivities observed. researchgate.net

The effectiveness of SKP ligands in controlling selectivity has also been demonstrated in the palladium-catalyzed chemodivergent allylation of oxazolones with MBH adducts, where the SKP ligand was critical for achieving high chemo-, regio-, and enantioselectivities. chinesechemsoc.orgchinesechemsoc.org

The palladium catalyst system incorporating the this compound ligand has shown remarkable efficiency, achieving high turnover numbers (TON) in the asymmetric allylic amination of MBH adducts. researchgate.netsci-hub.se TONs of up to 4750 have been reported, highlighting the high productivity of this catalytic system. researchgate.netsci-hub.seresearchgate.net This high efficiency makes the process more economical and environmentally friendly, as lower catalyst loadings are required. The exceptional activity is attributed to the unique structural features of the SKP ligand and the proposed cooperative catalytic mechanism. researchgate.net

Asymmetric Allylic Alkylation (AAA)

Beyond amination reactions, this compound has also proven to be a valuable ligand in palladium-catalyzed asymmetric allylic alkylation (AAA), enabling the construction of complex chiral molecules.

A notable application of this compound in AAA is the synthesis of optically active phthalide (B148349) derivatives. dicp.ac.cnresearchgate.net Phthalides are a class of compounds found in many natural products and bioactive molecules. dicp.ac.cn A dynamic kinetic resolution of isobenzofuranone derivatives via palladium-catalyzed AAA using the this compound ligand has been developed to produce phthalides with adjacent tertiary and all-carbon quaternary stereocenters. dicp.ac.cn

This method demonstrates high yields, excellent chemo-, enantio-, and diastereoselectivity. dicp.ac.cnresearchgate.net The (R,R,R)-Ph-SKP ligand was found to be the optimal ligand among several chiral spiroketal-based diphosphine ligands tested for this transformation. dicp.ac.cn The reaction tolerates a good range of functional groups and can be performed on a gram scale. dicp.ac.cn

The following table summarizes the results for the palladium-catalyzed asymmetric allylic alkylation of an isobenzofuranone derivative with different allyl carbonates, highlighting the performance of the this compound ligand.

EntryAllyl Carbonate (2)ProductYield (%)dree (%)
1Allyl methyl carbonate (2b)3ab93>20:142
2Cinnamyl methyl carbonate (2c)3ac304.0:124

Data sourced from a study on the construction of phthalides. dicp.ac.cn

The data indicates that while simple allyl methyl carbonate provided a good yield, the enantioselectivity was moderate. In contrast, cinnamyl methyl carbonate resulted in a lower yield and poor stereoselectivity. dicp.ac.cn This highlights the influence of the allyl substrate structure on the reaction outcome even with an optimal ligand.

Chemical Compound Names

Abbreviation/Trivial NameFull Chemical Name
This compound(+)-1,13-Bis(diphenyl)phosphino-(5aR,8aR,14aR)-5a,6,7,8,8a,9-hexahydro-5H- Current time information in Asia/Manila.benzopyrano[3,2-d]xanthene
Pd2(dba)3Tris(dibenzylideneacetone)dipalladium(0)
MBH AdductsMorita-Baylis-Hillman Adducts
Ezetimibe(3R,4S)-1-(4-fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)azetidin-2-one
PhthalidesIsobenzofuran-1(3H)-ones
IsobenzofuranoneIsobenzofuran-1(3H)-one
Allyl methyl carbonateMethyl allyl carbonate
Cinnamyl methyl carbonateMethyl cinnamyl carbonate
Dynamic Kinetic Resolution Strategies

Dynamic kinetic resolution (DKR) is a powerful strategy for converting a racemic mixture entirely into a single, highly enantioenriched product. princeton.edu This process involves the rapid, in-situ racemization of the starting material, allowing the chiral catalyst to selectively react with one enantiomer, thereby funneling the entire substrate pool into the desired chiral product. princeton.edunih.gov

The this compound ligand has been successfully employed in palladium-catalyzed asymmetric allylic alkylation (AAA) reactions that proceed via a DKR mechanism. In the reaction between isobenzofuranone derivatives and allyl carbonates, the combination of a palladium precursor, Pd₂(dba)₃, and this compound as the chiral ligand proved optimal. dicp.ac.cn This catalytic system effectively constructs phthalides bearing two adjacent stereocenters. The reaction proceeds with excellent diastereoselectivity and high enantioselectivity, demonstrating the ligand's ability to control the stereochemical outcome in a complex catalytic cycle. dicp.ac.cn Under optimized conditions at -40 °C in toluene, the desired product was obtained with a diastereomeric ratio greater than 20:1 and an enantiomeric excess (ee) of 93%. dicp.ac.cn

Table 1: Palladium-Catalyzed Dynamic Kinetic Resolution using this compound

Entry Substrate 1 Substrate 2 Catalyst Ligand Solvent Temp (°C) Yield (%) dr ee (%)

Data sourced from reference dicp.ac.cn.

Asymmetric Aminocyanation of Alkenes

The palladium-catalyzed asymmetric aminocyanation of alkenes represents a significant method for the synthesis of chiral nitrogen-containing compounds. The this compound ligand has been instrumental in achieving high enantioselectivity in such transformations. oup.comscribd.comoup.com

Research has demonstrated the successful intramolecular aminocyanation of alkenes using a palladium catalyst in conjunction with this compound. scribd.com This reaction facilitates the formation of chiral indoline (B122111) products, which are valuable structural motifs in medicinal chemistry, with high enantiomeric excess. For example, the intramolecular aminocyanation of a specific alkenyl cyanoformamide (B1595522) derivative yielded the corresponding indoline product in 93% ee. scribd.com This highlights the effectiveness of the Pd/Ph-SKP system in controlling the stereochemistry of the cyclization process. oup.comoup.com

Table 2: Pd-Catalyzed Asymmetric Intramolecular Aminocyanation

Substrate Catalyst System Product ee (%)

Data sourced from reference scribd.com.

Asymmetric Allyl-Allyl Cross-Coupling Reactions

Asymmetric allyl-allyl cross-coupling reactions are a powerful tool for constructing C(sp³)–C(sp³) bonds and creating chiral 1,5-dienes, which are versatile building blocks in organic synthesis. The Ding group developed a palladium-catalyzed asymmetric allyl-allyl cross-coupling of racemic Morita-Baylis-Hillman (MBH) adduct acetates with allylboronates, utilizing this compound as the chiral ligand. oup.comresearchgate.netresearchgate.net

This methodology provides access to a series of chiral 1,5-dienes that feature a vinylic ester group. The reactions proceed in good yields, with high branched regioselectivity and, most notably, uniformly excellent enantioselectivities, typically ranging from 95% to 99% ee. researchgate.net The success of this reaction underscores the ability of the SKP ligand to effectively control both regioselectivity and enantioselectivity in palladium catalysis. oup.comresearchgate.net The resulting optically active products have been used in the synthesis of valuable compounds, including the antidepressant drug (-)-Paroxetine. researchgate.net

Table 3: Pd-Catalyzed Asymmetric Allyl-Allyl Cross-Coupling with this compound

MBH Adduct (Ar) Allylboronate (R) Yield (%) ee (%)
Phenyl H 85 95
4-Methylphenyl H 82 96
4-Methoxyphenyl H 86 96
4-Chlorophenyl H 91 97
2-Naphthyl H 88 95

Data sourced from references oup.comresearchgate.netresearchgate.net.

Gold-Catalyzed Asymmetric Transformations

The unique electronic properties of gold have made it a valuable catalyst for activating C-C multiple bonds. semanticscholar.orgnih.gov In the realm of asymmetric catalysis, chiral ligands are crucial for inducing enantioselectivity, as gold(I) complexes typically favor a linear coordination geometry. semanticscholar.orgresearchgate.net

Asymmetric Cyclopropanation of Alkenes with Diazooxindoles

The this compound ligand has been identified as highly effective for gold-catalyzed asymmetric cyclopropanation reactions. oup.comoup.com Specifically, in collaboration with Ding, Zhou demonstrated that a digold(I) chloride complex of Ph-SKP, [(AuCl)₂((R,R,R)-Ph-SKP)], is an excellent catalyst for the reaction between various alkenes and N-protected diazooxindoles. oup.comoup.comsemanticscholar.org

This transformation yields synthetically important spirocyclopropyl oxindoles, which contain a quaternary stereocenter, with high diastereoselectivity and enantioselectivity. semanticscholar.org The reaction proceeds efficiently under mild conditions, tolerating a range of substituted styrenes and affording the corresponding cyclopropane (B1198618) products with diastereomeric ratios greater than 20:1 and enantiomeric excesses up to 95%. semanticscholar.org

Table 4: Gold-Catalyzed Asymmetric Cyclopropanation using this compound

Alkene (Ar) Diazooxindole (Protecting Group) Catalyst System dr ee (%)
Styrene Boc [(AuCl)₂(Ph-SKP)] / AgOTf >20:1 91
4-Methylstyrene Boc [(AuCl)₂(Ph-SKP)] / AgOTf >20:1 93
4-Methoxystyrene Boc [(AuCl)₂(Ph-SKP)] / AgOTf >20:1 92

Data sourced from reference semanticscholar.org.

Copper-Catalyzed Asymmetric Reactions

Copper catalysts, being more economical and environmentally benign than many precious metal catalysts, have seen widespread use in asymmetric synthesis. The this compound ligand has been successfully applied in copper-catalyzed reactions to achieve catalyst-controlled stereoselectivity, which is particularly challenging with complex substrates like unprotected aldoses that possess multiple stereocenters. jst.go.jp

A notable application is the copper-catalyzed stereodivergent propargylation of unprotected N-acetyl mannosamine (B8667444) using allenylboronates. researchgate.net By selecting the appropriate enantiomer of the Ph-SKP ligand and tuning the reaction conditions, specific stereoisomers of the homopropargylic alcohol products can be obtained. Specifically, the MesCu/(R,R,R)-Ph-SKP catalyst system under basic conditions selectively produces one diastereomer of the C3-substituted sialic acid precursor. researchgate.net This catalyst control overcomes the inherent substrate bias, demonstrating the powerful directing effect of the Cu/Ph-SKP complex. jst.go.jp

Rhodium-Catalyzed Asymmetric Reactions

Rhodium-catalyzed asymmetric hydrogenation is a cornerstone of enantioselective synthesis. acs.orgwiley-vch.de The this compound ligand, with its characteristic wide bite angle, has proven to be effective in rhodium-catalyzed transformations. sci-hub.sethieme-connect.com

The Zhang group has shown that a cationic rhodium complex incorporating the this compound ligand can efficiently catalyze the enantioselective hydrogenation of 2-substituted dehydromorpholines. thieme-connect.com This reaction provides access to biologically relevant chiral morpholine (B109124) derivatives with high yields and excellent enantioselectivities. For a variety of substrates with different substituents at the 2-position, the desired chiral morpholines were obtained with ee values ranging from 88% to 92%. The reaction can also be performed on a gram scale with only a slight decrease in enantioselectivity, highlighting its practical utility. thieme-connect.com

Table 5: Rhodium-Catalyzed Asymmetric Hydrogenation of Dehydromorpholines | Substrate (R group) | Catalyst System | Yield (%) | ee (%) | |---|---|---|---|---| | Phenyl | [Rh(cod)₂]SbF₆ / (R,R,R)-SKP | 99 | 91 | | 4-Fluorophenyl | [Rh(cod)₂]SbF₆ / (R,R,R)-SKP | 98 | 91 | | 4-Methoxyphenyl | [Rh(cod)₂]SbF₆ / (R,R,R)-SKP | 97 | 92 | | 2-Thienyl | [Rh(cod)₂]SbF₆ / (R,R,R)-SKP | 96 | 88 |

Data sourced from reference thieme-connect.com.

Mechanistic Investigations of R,r,r + Ph Skp Catalyzed Reactions

Proposed Catalytic Cycles for Asymmetric Transformations

While the precise catalytic cycle is reaction-dependent, a general framework can be proposed for transformations catalyzed by transition metal complexes of (R,R,R)-(+)-Ph-SKP, such as in nickel-catalyzed hydroamination reactions. The catalytic cycle typically commences with the coordination of the unsaturated substrate to the metal center, which is rendered chiral by the bidentate this compound ligand.

A plausible catalytic cycle for a nickel-catalyzed hydroamination of a vinylarene with a hydroxylamine (B1172632) derivative, where the SKP ligand has proven crucial for reactivity and enantiocontrol, can be outlined as follows researchgate.net:

Oxidative Addition: The cycle may initiate with the oxidative addition of a precursor or a reagent to the low-valent metal-(R,R,R)-(+)-Ph-SKP complex.

Substrate Coordination: The alkene substrate then coordinates to the activated metal center. The specific orientation of this coordination is a critical determinant of the subsequent stereochemical outcome.

Migratory Insertion/Nucleophilic Attack: This is often the key stereochemistry-determining step. For hydroamination, this could involve either the migratory insertion of the alkene into a metal-hydride or metal-amine bond, or the external attack of the amine nucleophile on the coordinated alkene. The chiral environment created by the this compound ligand directs this step to occur in a stereoselective manner.

Reductive Elimination: The final step involves the reductive elimination of the desired chiral product from the metal center, thereby regenerating the active catalyst for the next cycle.

The efficiency and selectivity of this cycle are profoundly influenced by the electronic and steric properties of the this compound ligand, which modulates the reactivity of the metal center and stabilizes key intermediates and transition states.

Role of the Spiroketal Backbone in Stereocontrol

The remarkable stereoselectivity achieved with the this compound ligand stems directly from its rigid and well-defined three-dimensional structure, a consequence of the spiroketal backbone.

The spiroketal framework of this compound enforces a specific spatial arrangement of the diphenylphosphino groups. This arrangement, in conjunction with the phenyl substituents, creates a well-defined chiral pocket or cleft around the metal's active site. This chiral environment is fundamental to the catalyst's ability to differentiate between the two prochiral faces of an incoming substrate.

The substrate, upon coordination to the metal center, is forced to adopt a conformation that minimizes steric hindrance within this pocket. This selective binding and orientation, a form of molecular recognition, effectively pre-organizes the substrate for the subsequent stereoselective transformation. Computational studies on related chiral catalysts have shown that non-covalent interactions, such as π-π stacking and cation-π interactions between the catalyst and the substrate, can play a significant role in stabilizing the favored binding mode nih.govresearchgate.net.

The conformation of the this compound ligand is relatively rigid, which limits the number of accessible transition state geometries. The ligand's C2-symmetry, imparted by the spiroketal backbone, simplifies the prediction of the stereochemical outcome by favoring one diastereomeric transition state over the other.

The steric bulk of the phenyl groups on the phosphorus atoms creates a repulsive interaction with certain substrate orientations in the transition state. This steric clash destabilizes the transition state leading to the minor enantiomer, while the transition state leading to the major enantiomer is stabilized by favorable interactions within the chiral pocket. The energy difference between these diastereomeric transition states is directly responsible for the observed enantioselectivity acs.org.

Insights into Regioselectivity and Enantioselectivity Origin

In reactions where multiple regioisomers can be formed, such as the hydroamination of vinylarenes, this compound has demonstrated excellent control over both regioselectivity and enantioselectivity. For instance, in the nickel-catalyzed hydroamination of vinylarenes, exclusive Markovnikov regioselectivity is observed, affording the α-branched chiral alkylamines researchgate.net.

The origin of this high regioselectivity can be attributed to both electronic and steric factors. Electronically, the coordination of the vinylarene to the nickel center can lead to a polarization of the double bond, favoring nucleophilic attack at the benzylic position. Sterically, the chiral pocket created by the this compound ligand can further direct the nucleophile to the more accessible α-position of the coordinated vinyl group, while simultaneously controlling the facial selectivity to yield a single enantiomer.

The enantioselectivity is determined in the stereochemistry-determining step, which is often the C-N or C-H bond-forming step. The chiral disposition of the phenyl groups on the phosphorus atoms of the ligand effectively shields one face of the coordinated substrate, allowing the incoming nucleophile or hydride to attack from the less hindered face. This leads to the preferential formation of one enantiomer over the other.

Reaction TypeCatalyst SystemSubstrate ExampleRegioselectivityEnantioselectivity (ee)
HydroaminationNi/(R,R,R)-(+)-Ph-SKPVinylarenesMarkovnikovExcellent

Kinetic Studies and Reaction Rate Determinants

While specific kinetic data for reactions catalyzed by this compound are not extensively detailed in the public domain, general principles of catalytic kinetics can be applied. Kinetic profiling of catalytic organic reactions is a powerful tool for elucidating reaction mechanisms nih.gov. Such studies involve monitoring the concentration of reactants, intermediates, and products over time to determine the rate law of the reaction.

The activation energy of the reaction is a key determinant of the reaction rate youtube.com. The this compound ligand can influence the activation energy by stabilizing the rate-determining transition state. By lowering the activation energy for the desired stereoselective pathway relative to competing pathways, the catalyst enhances both the rate and the selectivity of the reaction.

Factors that can influence the reaction rate include:

Catalyst Loading: Higher catalyst concentrations generally lead to faster rates, assuming the catalyst does not undergo deactivation or form inactive aggregates.

Substrate Concentration: The effect of substrate concentration depends on the specific rate law.

Temperature: Reaction rates typically increase with temperature, although high temperatures can sometimes lead to decreased selectivity or catalyst decomposition.

Solvent: The solvent can affect the solubility of the reactants and catalyst, as well as stabilize or destabilize key intermediates and transition states.

Further detailed kinetic and computational studies are necessary to fully elucidate the intricate mechanistic details of reactions catalyzed by this compound and to guide the future development of even more efficient and selective catalysts.

Compound Names

Abbreviation/NameFull Chemical Name
This compound(6R,10R,14R)-10,14-Diphenyl-2,6-di(diphenylphosphino)-8,12-dioxa-1,5,9,13-tetraphosphabicyclo[7.7.0]hexadecane

Structure Activity Relationship Studies of Skp Ligands

Impact of Substituents on Phosphorus Atoms (Ph, Xyl, Tol)

The substituents attached to the phosphorus atoms of diphosphine ligands play a pivotal role in determining the steric and electronic environment around the metal center. nih.gov In SKP ligands, systematic variation of the aryl groups (Ar) on the phosphorus atoms, such as Phenyl (Ph), Xylyl (Xyl), and Tolyl (Tol), has been shown to significantly affect catalytic outcomes. dicp.ac.cnsci-hub.se

The catalytic performance of metal complexes derived from phosphine (B1218219) ligands is heavily influenced by the steric bulk and electronic properties of the substituents on the phosphorus atoms. nih.govresearchgate.net

Steric Effects : The size of the substituent on the phosphorus atom, often quantified by the Tolman cone angle, directly impacts the steric environment at the metal center. sci-hub.se Larger groups like Xylyl (3,5-dimethylphenyl) create a more crowded coordination sphere compared to Phenyl. This increased steric hindrance can influence substrate approach and the geometry of the transition state, which is often a key factor in achieving high enantioselectivity. nih.gov In some cases, increased steric bulk can be detrimental to catalytic activity by hindering substrate binding. psu.edu

Electronic Effects : The electronic nature of the aryl substituents modulates the electron density on the phosphorus atoms and, consequently, on the metal center. doi.org Electron-donating groups, such as the methyl groups in Tolyl and Xylyl substituents, increase the electron density (basicity) of the phosphine ligand. psu.edu This enhanced electron-donating ability can strengthen the metal-ligand bond and influence the reactivity of the catalytic complex. acs.org Conversely, electron-withdrawing groups can decrease the electron density at the metal center, which can also impact catalytic activity and selectivity. doi.org Studies on various phosphine ligands have shown that increasing the basicity of the arylphosphine moiety can enhance catalytic activity. psu.edu For instance, in Suzuki cross-coupling reactions, catalysts generated from electron-rich ligands were found to be the most active. psu.edu

The fine-tuning of steric and electronic properties through substituent modification is a key strategy for optimizing both enantioselectivity and reactivity in asymmetric catalysis. diva-portal.org For SKP ligands, changing the aryl group from Phenyl (Ph) to Xylyl (Xyl) or Tolyl (Tol) provides a direct means to modulate catalytic performance.

In a Nickel-catalyzed enantioselective 1,4-hydroamination of 1,3-dienes, a screening of spiroketal-based chiral diphosphine ligands ((S,S,S)-Ar-SKP) revealed that both reactivity and enantioselectivity are highly dependent on the steric features of the ligands. dicp.ac.cn While (S,S,S)-Ph-SKP provided the product in 92% yield with 95% enantiomeric excess (ee), other analogues also showed good to high yields (74-92%) and excellent enantioselectivities (91-95% ee). dicp.ac.cn This suggests that the general SKP framework is well-suited for this transformation, with the specific substituents allowing for fine-tuning.

Similarly, in a Pd-catalyzed asymmetric allylic amination of Morita-Baylis-Hillman (MBH) adducts, the use of (R,R,R)-Ph-SKP as the chiral ligand resulted in high yields and excellent enantioselectivities for reactions with a variety of substrates. sci-hub.se The adaptability of the SKP ligand allows it to effectively control both regio- and enantioselectivities. sci-hub.se

The following table summarizes the performance of different Ar-SKP ligands in a Ni-catalyzed hydroamination reaction, illustrating the influence of the phosphorus substituent.

LigandAryl GroupYield (%)Enantiomeric Excess (ee, %)Reference
(S,S,S)-Ph-SKPPhenyl9295 dicp.ac.cn
(S,S,S)-Tol-SKPp-Tolyl7491 dicp.ac.cn
(S,S,S)-Xyl-SKP3,5-Xylyl8594 dicp.ac.cn
(S,S,S)-(3,5-tBu-Ph)-SKP3,5-di-tert-butylphenyl8192 dicp.ac.cn

Modulating the Spiroketal Scaffold for Enhanced Chirality Transfer

The chiral backbone of a ligand is fundamental to its ability to induce asymmetry in a reaction. The spiroketal core of SKP ligands is a "privileged" structural motif, known for its rigidity and well-defined chiral environment. chinesechemsoc.orgresearchgate.net This framework is created through a tandem asymmetric hydrogenation and diastereoselective spiroketalization process. sci-hub.se

Modulating this spiroketal scaffold is a potential strategy for enhancing chirality transfer. While direct modifications to the (R,R,R)-(+)-Ph-SKP scaffold are not extensively detailed in the provided context, studies on analogous spiro-ligands offer insights. For example, the development of chiral spiro ligands with different backbones, such as spirobiindane and spiro[4.4]nonane, has been a fruitful area of research. chinesechemsoc.orgresearchgate.net Introducing heteroatoms like oxygen into the spirocyclic backbone, creating oxa-spirocyclic ligands, has been shown to generate catalysts with high activity and enantioselectivity in specific reactions. chinesechemsoc.orgacs.org These modifications alter the geometry and electronic properties of the ligand backbone, such as the dihedral angle and the distance between coordinating atoms, which can lead to unique catalytic properties. rsc.org The development of SPIROL ligands, which are structurally related to SKP and SPINOL ligands, highlights how subtle changes in the spiro core can create diastereomeric ligands with distinct catalytic behaviors. rsc.orgumich.edu The flexible backbone of SKP ligands is considered a key feature, allowing for versatile coordination modes with different transition metals, which has profound consequences for asymmetric catalysis. sci-hub.seresearchgate.net

Comparative Analysis of Different SKP Analogues in Asymmetric Reactions

Comparing the performance of different SKP analogues, such as Ph-SKP, Xyl-SKP, and Tol-SKP, in the same asymmetric reaction is essential for identifying the optimal ligand for a given substrate and transformation. nih.gov The choice of the aryl substituent on the phosphorus atom can lead to significant differences in yield and enantioselectivity. dicp.ac.cntdx.cat

For example, in the nickel-catalyzed enantioselective 1,4-hydroamination of 1,3-dienes, (S,S,S)-Ph-SKP was identified as the optimal ligand, delivering a 92% yield and 95% ee. dicp.ac.cn The (S,S,S)-Xyl-SKP analogue also performed exceptionally well with 85% yield and 94% ee, while the (S,S,S)-Tol-SKP ligand gave a slightly lower yield and enantioselectivity (74%, 91% ee). dicp.ac.cn This demonstrates a clear structure-activity relationship where the phenyl-substituted ligand provided the best balance of reactivity and selectivity for this specific reaction.

The unique and adaptable structure of SKP ligands has led to their successful application in a variety of challenging asymmetric transformations catalyzed by metals such as Palladium, Copper, Gold, and Rhodium. sci-hub.seresearchgate.net Their performance is often superior to that of classical "privileged" ligands, particularly in reactions like the asymmetric allylic amination of Morita-Baylis-Hillman (MBH) adducts. sci-hub.se

The table below provides a comparative analysis of different SKP ligand analogues in a specific catalytic reaction.

Performance of Ar-SKP Ligands in Ni-Catalyzed Hydroamination of 1-phenyl-1,3-butadiene (B73350) dicp.ac.cn
Ligand AnalogueYield (%)Enantiomeric Excess (ee, %)
(S,S,S)-Ph-SKP9295
(S,S,S)-Tol-SKP7491
(S,S,S)-Xyl-SKP8594

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations of Catalytic Intermediates

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems, making it highly suitable for studying complex catalytic intermediates. cdnsciencepub.commdpi.com In the context of catalysis by phosphine (B1218219) complexes, DFT calculations are instrumental in determining the geometry, stability, and electronic properties of transient species that are often difficult or impossible to isolate and characterize experimentally. nih.govchinesechemsoc.org

For catalysts incorporating SKP-type ligands, DFT has been employed to elucidate the structure of key intermediates. For example, in the ruthenium-catalyzed hydrogenation of fused heteroarenes, DFT calculations helped propose the reaction mechanism by modeling the intermediates formed during the catalytic cycle. researchgate.net These calculations indicated that the process is initiated by the η4-coordinative activation of the quinoline (B57606) carbocycle to a Ru dihydride complex of the SKP ligand. researchgate.net

The unique structural adaptability of the SKP ligand, characterized by a flexible spiroketal backbone and a large phosphorus-phosphorus distance (P···P) in its free state, leads to versatile coordination modes with various transition metals, including palladium, copper, gold, and rhodium. sci-hub.seacs.orgacs.org DFT studies help to model and understand these diverse coordination geometries, such as the distorted square-planar geometry in [Pd(SKP)Cl2] and the bimetallic interaction in [Au2(SKP)Cl2], which are crucial for the subsequent catalytic steps. sci-hub.seacs.org The ability to model these intermediates provides a foundational understanding of how the ligand-metal complex interacts with substrates throughout the reaction. chemrxiv.org

Modeling Transition States and Energy Profiles

A primary application of computational chemistry in catalysis is the modeling of reaction pathways, including the characterization of transition states (TS) and the calculation of complete energy profiles. cdnsciencepub.comnih.gov By mapping the potential energy surface of a reaction, researchers can identify the lowest energy path from reactants to products, pinpointing the structures and energies of all intermediates and transition states along the way. mdpi.comacs.org

These computational models allow for a systematic investigation of how modifications to the ligand structure, such as in Ph-SKP, can influence the energy profile of a reaction. By comparing the energy profiles of different catalytic systems, chemists can understand why one catalyst is more efficient or selective than another. cdnsciencepub.comacs.org

Prediction of Enantioselectivity and Regioselectivity

One of the most significant contributions of computational chemistry to asymmetric catalysis is its ability to predict and rationalize enantioselectivity and regioselectivity. chiralpedia.comresearchgate.netchemrxiv.org The origin of stereoselectivity lies in the difference in activation energies (ΔΔG‡) between the two diastereomeric transition states that lead to the respective enantiomeric products (e.g., R and S). acs.orgnih.gov

A small difference in these activation energies can lead to a high enantiomeric excess (ee). DFT calculations can accurately compute this energy difference, allowing for a quantitative prediction of the enantioselectivity of a reaction. cdnsciencepub.comacs.org This has been successfully applied to various asymmetric reactions catalyzed by chiral phosphine-metal complexes. cdnsciencepub.comresearchgate.net For example, in a study on asymmetric hydrogenation, full DFT calculations of the R and S oxidative-addition transition states resulted in a predicted enantiomeric excess that was in good agreement with experimental results. cdnsciencepub.com

Similarly, computational models can predict regioselectivity, such as the linear-to-branched (l:b) ratio in hydroformylation or site-selectivity in C-H activation. chemrxiv.orgnsf.govacs.org By calculating the energy barriers for the competing pathways leading to different regioisomers, the model can predict the major product. rsc.orgnsf.gov The SKP ligand has demonstrated excellent control over both regio- and enantioselectivity in reactions such as the palladium-catalyzed asymmetric allylic amination of Morita–Baylis–Hillman adducts. acs.orgacs.org Computational studies are key to understanding how the ligand's structure dictates these outcomes, often linking the selectivity to the specific geometry of the transition state. acs.org

Table 1: Relationship between Calculated Transition State Energy Difference (ΔΔE‡) and Predicted Product Ratio. This table illustrates how the computationally derived energy difference between two competing transition states correlates to the expected product distribution at a standard temperature.
ΔΔE‡ (kcal/mol)Predicted Product Ratio (Major:Minor)Predicted Enantiomeric Excess (ee %)
0.050:500%
-0.570:3040%
-1.084:1668%
-1.592:884%
-2.096:492%
-3.099:198%

Understanding Non-Covalent Interactions in the Chiral Environment

While the covalent bonding between the metal, ligand, and substrate is fundamental, the subtle and complex network of non-covalent interactions (NCIs) within the chiral pocket of the catalyst is often the deciding factor for high stereoselectivity. mdpi.comnih.govacs.org These interactions, which include hydrogen bonds, C-H···π interactions, π-π stacking, and steric repulsion, stabilize one transition state over its diastereomeric counterpart. nih.govresearchgate.net

Computational methods are essential for visualizing and quantifying these fleeting interactions. acs.org Techniques like Non-Covalent Interaction (NCI) plots can reveal the specific regions of attractive and repulsive forces between the catalyst and the substrate in the transition state structure. nih.govacs.org For example, in a gold-catalyzed cycloaddition, computational studies showed that π-π interactions between the substrate and the chiral ferrocenyl phosphine ligand were responsible for the selective folding of the substrate, leading to high enantioselectivity. acs.org Similarly, DFT calculations on an iron-catalyzed cyclopropanation revealed that a stronger network of NCIs, including hydrogen bonding and C-H/π interactions, stabilized the transition state leading to the major enantiomer. nih.gov Understanding these interactions is critical for rationalizing the success of ligands like Ph-SKP and for designing new catalysts with even more defined and effective chiral environments. researchgate.net

Application of Computational Chemistry in Ligand Design

Beyond analysis and prediction, computational chemistry is a powerful tool for the proactive, in silico design of novel chiral ligands. numberanalytics.comd-nb.info This approach allows chemists to design, build, and test new ligand structures computationally before committing to the often lengthy and resource-intensive process of laboratory synthesis. d-nb.infoacs.org

The process typically starts with a known successful ligand scaffold, such as SKP. d-nb.info Researchers can then introduce systematic modifications to the structure—for example, by changing substituent groups or altering the ligand backbone—and computationally screen this virtual library of new ligands for their predicted catalytic performance. acs.orgmdpi.com DFT calculations can be used to predict how these changes will affect factors like enantioselectivity or reactivity. d-nb.infoacs.org

This design-and-evaluate sequence, guided by computational insights, has led to the development of highly effective new catalysts. d-nb.info For instance, a systematic computational and experimental approach led to the development of a novel P-chirogenic bisphosphine ligand that afforded excellent enantioselectivity in the Markovnikov hydroboration of alkenes, an outcome that was consistent with the DFT-derived design guidelines. d-nb.info This rational design strategy, which balances steric and electronic effects, accelerates the discovery of optimal ligands for challenging asymmetric transformations and represents the future of catalyst development. numberanalytics.comresearchgate.net

Table 2: Overview of Computational Methods in Chiral Phosphine Catalysis. This table summarizes common theoretical methods and their specific applications in the study of catalysts like (R,R,R)-(+)-Ph-SKP.
Computational MethodPrimary ApplicationInformation Gained
Density Functional Theory (DFT)Calculating electronic structure, geometry optimization, and energies of intermediates and transition states. cdnsciencepub.commdpi.comReaction mechanisms, activation energy barriers, and prediction of regio- and enantioselectivity. rsc.orgchemrxiv.org
Quantum Mechanics/Molecular Mechanics (QM/MM)Studying large systems by treating the reactive center with high-level QM and the environment with classical MM. numberanalytics.comcdnsciencepub.comIncorporates the effect of the broader catalyst structure and solvent without the computational cost of a full QM calculation. cdnsciencepub.com
Non-Covalent Interaction (NCI) Plot AnalysisVisualizing and identifying non-covalent interactions within a molecular system. nih.govacs.orgUnderstanding the origin of stereocontrol by identifying key stabilizing interactions (e.g., H-bonds, π-stacking) in the chiral pocket. acs.org
Machine Learning (ML) ModelsPredicting reaction outcomes (e.g., enantioselectivity) based on large datasets of known reactions. nih.govchinesechemsoc.orgnih.govRapid screening of virtual ligand libraries and identifying key structural features that correlate with high selectivity. chinesechemsoc.orgnih.gov

Comparison with Other Chiral Ligand Classes

Distinguishing Features from BINAP and Other Diphosphines

(R,R,R)-(+)-Ph-SKP belongs to a class of diphosphine ligands (SKPs) built upon a chiral aromatic spiroketal scaffold. nih.govsci-hub.se This unique framework imparts several distinguishing features compared to the well-known axially chiral biaryl diphosphine, BINAP, and other related ligands.

Bite Angle and P-P Distance : One of the most significant distinctions is the exceptionally large P-M-P bite angle that SKP ligands enforce in metal complexes. nih.govsci-hub.se X-ray crystallographic analysis of a palladium complex, [Pd(SKP)Cl2], revealed a P-Pd-P bite angle of 160.1°. nih.govsci-hub.se This is considerably larger than the angles typically observed for many widely used diphosphines. nih.gov The ligand's structure, featuring an extraordinarily long P···P distance and a flexible backbone, facilitates this wide bite angle. nih.govsci-hub.sechinesechemsoc.org In contrast, ligands like BINAP have a smaller natural bite angle, which is a critical parameter influencing the selectivity in many catalytic reactions. nih.gov

Coordination Flexibility : The flexible backbone and large P-P distance of SKP ligands allow for remarkable coordination versatility. nih.govsci-hub.se Unlike the more rigid chelation of BINAP, SKP can adopt various coordination modes depending on the transition metal center. It can act as a trans-spanning ligand in palladium and copper complexes or facilitate the formation of bimetallic species, as seen with gold. nih.govsci-hub.se This adaptability enables the formation of unique reactive intermediates that can lead to different catalytic outcomes compared to more conventional ligands. sci-hub.se

Mechanism of Action : In certain reactions, the SKP ligand has been shown to operate through novel mechanistic pathways. For instance, in the palladium-catalyzed asymmetric allylic amination of Morita–Baylis–Hillman (MBH) adducts, mechanistic studies suggest a unique bifunctional role for the SKP ligand. This proposed mechanism is distinct from the generally accepted pathways for palladium-catalyzed allylic substitutions involving ligands like BINAP.

Advantages of the Spiroketal Skeleton in Asymmetric Catalysis

The spiroketal core is a privileged structural motif found in numerous natural products and serves as a robust and tunable scaffold for chiral ligands. chinesechemsoc.orgumich.edu Its incorporation into diphosphine ligands like Ph-SKP offers several advantages in the realm of asymmetric catalysis.

Enhanced Catalytic Performance : The unique geometry conferred by the spiroketal backbone can lead to superior catalytic activity and selectivity in challenging transformations. nih.govsci-hub.se The structural features of SKP allow it to generate reactive intermediates with unique structures that can be more advantageous for catalytic activity or asymmetric induction than those formed with classical privileged ligands. sci-hub.se This has been demonstrated in several reactions where SKP ligands provided outstanding performance in difficult asymmetric transformations. nih.govsci-hub.se

Tunability : The spiroketal framework allows for a high degree of tunability. umich.edu Modifications can be readily made to the ligand structure, which allows for the fine-tuning of its steric and electronic properties to suit specific substrates and reactions, potentially leading to improved catalytic results.

Complementary Applications of SKP Ligands Versus Other Privileged Ligands

The distinct structural and electronic properties of SKP ligands translate into exceptional performance in specific catalytic reactions, often complementing or surpassing the efficacy of other privileged ligands such as BINAP.

Ruthenium-Catalyzed Chemoselective Hydrogenation : In the hydrogenation of fused heteroarenes like quinoline (B57606), the Ru/Ph-SKP catalytic system demonstrates excellent reactivity and chemoselectivity, favoring the hydrogenation of the carbocyclic ring. acs.org In contrast, the use of other diphosphine ligands, including BINAP, under similar conditions resulted in inferior chemoselectivity, predominantly favoring the hydrogenation of the heterocyclic ring. acs.org

Table 1: Comparison of Ligands in Ru-Catalyzed Hydrogenation of Quinoline An interactive data table should be generated here.

Ligand Conversion (%) Product Ratio (Carbocycle/Heterocycle)
Ph-SKP >99 >99:1
Xyl-SKP >99 >99:1
BINAP >99 1:3
Xantphos 96 11.4:1

Data sourced from J. Am. Chem. Soc. 2020, 142, 31, 13603–13615. acs.org

Palladium-Catalyzed Asymmetric Allylic Amination (AAA) : SKP ligands have shown remarkable success in the Pd-catalyzed AAA of Morita-Baylis-Hillman (MBH) adducts. sci-hub.se While established ligands like BINAP and the Trost ligand yield poor results in terms of both regio- and enantioselectivity, SKP ligands provide the desired branched products in high yields with excellent selectivities. sci-hub.se This highlights the unique capability of the SKP scaffold to control the outcome of this challenging reaction, achieving turnover numbers (TON) up to 4750. sci-hub.se

Table 2: Ligand Performance in Pd-Catalyzed AAA of an MBH Adduct An interactive data table should be generated here.

Ligand Regioselectivity (Branched/Linear) Enantiomeric Excess (ee, %)
(R,R,R)-Ph-SKP >99:1 95
(R)-BINAP 31:69 19
(+)-SPANphos 25:75 10
(R,R)-Trost Ligand 8:92 19

Data sourced from Acc. Chem. Res. 2021, 54, 3, 668–684. sci-hub.se

Rhodium-Catalyzed Asymmetric Hydrogenation : In the Rh-catalyzed asymmetric hydrogenation of certain substrates, such as β-branched enol esters, SKP ligands have been shown to afford excellent enantioselectivities where many other chiral diphosphines fail to deliver high performance. sci-hub.se This further underscores the complementary nature of SKP ligands, providing effective solutions for transformations where traditional ligands are less successful.

Compound Name Table

Abbreviation/NameFull Chemical Name
This compound 1,1'-[(5aR,8aR,14aR)-5a,6,7,8,8a,9-hexahydro-5H- Current time information in Asia/Manila.benzopyrano[3,2-d]xanthene-1,13-diyl]bis[1,1-diphenylphosphine]
BINAP 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl
Xantphos 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene
SPINOL 1,1'-Spirobiindane-7,7'-diol
Trost Ligand (1R,2R)-N,N'-Bis(2'-diphenylphosphinobenzoyl)-1,2-diaminocyclohexane
SPANphos 4,6-Bis(diphenylphosphino)phenoxazine

Advanced Research Prospects and Challenges

Exploration of Novel Reaction Types for (R,R,R)-(+)-Ph-SKP

The this compound ligand has proven highly effective in a range of metal-catalyzed reactions, including those mediated by palladium, copper, gold, and rhodium. acs.org A notable success is the Pd-catalyzed asymmetric allylic amination of Morita–Baylis–Hillman (MBH) adducts, where the SKP/Pd complex achieved outstanding regio- and enantioselectivities with a turnover number (TON) reaching up to 4750. acs.org However, the structural adaptability of the SKP ligand suggests its potential utility in a much broader array of asymmetric transformations that remain largely unexplored. acs.orgsci-hub.se

Future research is poised to investigate the application of this compound in more complex and demanding reaction types.

Cycloaddition Reactions: The unique geometry of the SKP ligand could be highly advantageous in controlling the stereochemistry of various cycloaddition reactions, such as [4+2], [3+2], and [2+2] cycloadditions. core.ac.uknih.gov These reactions are powerful tools for constructing cyclic molecules. For instance, in cobalt-catalyzed [3+2] cycloadditions or gold-catalyzed cycloadditions of propargyl substrates, the ligand's ability to create a well-defined chiral pocket around the metal center is crucial for dictating the facial selectivity of the approaching substrates. acs.orgntnu.edu The challenge lies in matching the electronic and steric properties of the SKP-metal complex to the specific demands of the diene and dienophile or other coupling partners. acs.org

C-H Activation: Direct C-H bond activation and functionalization represent a major frontier in organic synthesis, offering a more atom-economical approach to building molecular complexity. chemrxiv.org Pincer ligands have shown robustness for such transformations at high temperatures. libretexts.org The development of SKP-metal catalyst systems (e.g., with Pd, Ru, or Co) for asymmetric C-H activation is a promising, albeit challenging, research avenue. chemrxiv.orgnih.govprinceton.edu The flexible, wide-bite-angle nature of Ph-SKP could facilitate the formation of the necessary organometallic intermediates and influence the stereochemical outcome of subsequent bond-forming events. nih.govrutgers.edu Overcoming the incompatibility of certain ligands with the oxidative conditions often required for C-H activation will be a primary hurdle. nih.gov

A summary of established and prospective reactions for the Ph-SKP ligand is presented below.

Reaction TypeMetal CatalystStatusKey Challenge/Prospect
Asymmetric Allylic AminationPdEstablishedFurther expand substrate scope and improve turnover numbers.
Various Asymmetric ReactionsCu, Au, RhEstablishedExplore mechanisms to rationalize high performance. acs.org
Asymmetric [4+2] CycloadditionCo, RhProspectiveAchieve high chemo-, regio-, and enantioselectivity for diverse substrates. nih.gov
Asymmetric C-H FunctionalizationPd, Ru, CoProspectiveDesign catalyst systems stable and active under C-H activation conditions. chemrxiv.org

Tandem and Cascade Processes Incorporating SKP Catalysis

The prospect of incorporating a highly enantioselective SKP-catalyzed step into a longer tandem sequence is an exciting frontier. For this to be successful, the SKP catalyst and the other catalysts or reagents in the pot must be compatible.

Prospective Tandem Reactions:

Hydroformylation/Cyclization: A rhodium-SKP complex could potentially catalyze the asymmetric hydroformylation of a diene, with the resulting chiral aldehyde intermediate undergoing a subsequent, in-situ cyclization (e.g., a Pictet-Spengler or aldol (B89426) reaction) promoted by a second catalyst or reagent.

Cross-Coupling/Annulation: A sequence could begin with a Pd/SKP-catalyzed asymmetric cross-coupling reaction, followed by an intramolecular annulation to rapidly construct complex heterocyclic scaffolds. This approach is common in one-pot syntheses of heterocycles. mdpi.com

Dual Activation Catalysis: A single metal center, complexed to the SKP ligand, could catalyze one transformation, while a distinct functionality on the ligand itself or a second compatible catalyst promotes another. colostate.edunih.gov For example, a Pd/SKP complex could perform a cross-coupling, while a Lewis acidic site elsewhere in the system activates a substrate for a cycloaddition. colostate.edu

The major challenge in developing such processes is ensuring catalyst compatibility and preventing cross-inhibition, where one catalyst deactivates another. sci-hub.se The reaction conditions (solvent, temperature, additives) must be carefully optimized to find a window where all catalytic cycles can operate efficiently.

Computational-Guided Design of Next-Generation SKP Ligands

While this compound has shown great success, it is unlikely to be the optimal ligand for all possible applications. Computational chemistry provides powerful tools to rationally design next-generation SKP ligands with tailored properties. canterbury.ac.nz The adaptable structure of the existing SKP ligands serves as an excellent starting point for such in silico design efforts. acs.orgsci-hub.se

Computational Approaches:

Density Functional Theory (DFT): DFT calculations can be used to model the SKP ligand and its metal complexes, providing deep insight into their geometric and electronic structures. nih.govresearchgate.netua.esekb.eg By understanding the transition states of known SKP-catalyzed reactions, researchers can identify the key structural features that control reactivity and enantioselectivity. This knowledge can then be used to predict how modifications to the ligand—such as altering the substituents on the phenyl rings or modifying the spiroketal backbone—would impact performance.

Virtual Screening: Computational tools can perform high-throughput virtual screening of vast libraries of potential ligand structures. biorxiv.orgnvidia.com By starting with the spiroketal scaffold, new diphosphine ligands with different steric and electronic properties can be computationally "synthesized" and "tested" for their predicted binding affinity and catalytic potential before any laboratory work is undertaken. biorxiv.orgnih.gov This approach can accelerate the discovery of novel, high-performance ligands for specific, challenging reactions. nih.govbiorxiv.org

The primary challenge is the accuracy of the computational models. While powerful, they are approximations of reality, and their predictions must always be validated through experimental synthesis and testing. nih.gov Nevertheless, a synergistic approach combining computational design with experimental validation holds the key to unlocking the next generation of highly effective spiroketal-based chiral ligands. nih.govchemrxiv.org

Q & A

Q. What are the critical steps in synthesizing (R,R,R)-(+)-Ph-SKP with high enantiomeric purity?

  • Methodological Answer : To achieve high enantiomeric purity, focus on:
  • Chiral Catalysts : Use asymmetric catalysis (e.g., chiral phosphine ligands) to control stereochemistry during synthesis .
  • Reaction Optimization : Screen solvents (e.g., THF vs. DCM), temperatures, and catalyst loading to minimize racemization. Monitor intermediates via TLC or HPLC .
  • Purification : Employ chiral stationary phase HPLC for final purification. Validate purity using polarimetry and circular dichroism (CD) spectroscopy .
  • Example Data Table :
CatalystSolventTemp (°C)Yield (%)Enantiomeric Excess (ee%)
Ligand ATHF-207598
Ligand BDCM258295

Q. How can researchers validate the stereochemical configuration of this compound?

  • Methodological Answer : Combine multiple analytical techniques:
  • X-ray Crystallography : Resolve absolute configuration via single-crystal analysis .
  • NMR Spectroscopy : Use NOE (Nuclear Overhauser Effect) experiments to confirm spatial arrangement of substituents .
  • Comparative Analysis : Match optical rotation and CD spectra with literature values of enantiopure standards .

Q. What stability factors should be considered when storing this compound for long-term studies?

  • Methodological Answer : Conduct accelerated stability studies under varying conditions:
  • Temperature/Humidity : Store samples at 4°C (dry) vs. 25°C/60% RH. Monitor degradation via HPLC every 30 days .
  • Light Sensitivity : Expose to UV-Vis light and track racemization kinetics using CD spectroscopy .
  • Data Interpretation : Apply Arrhenius equations to predict shelf life under standard lab conditions .

Q. Which spectroscopic methods are most effective for quantifying this compound in complex mixtures?

  • Methodological Answer :
  • Chiral HPLC : Use a Chiralpak® column with a UV detector; optimize mobile phase (e.g., hexane/isopropanol) for baseline separation .
  • Mass Spectrometry (MS) : Employ HRMS to confirm molecular ion peaks and rule out impurities. Cross-validate with NMR integration .

Q. How can researchers design kinetic studies to assess the catalytic activity of this compound in asymmetric reactions?

  • Methodological Answer :
  • Rate Measurements : Use in-situ FTIR or stopped-flow techniques to track substrate conversion .
  • Enantioselectivity : Calculate ee% at multiple time points to distinguish between kinetic and thermodynamic control .
  • Parameter Table :
ParameterRange TestedOptimal Value
Catalyst Loading1-10 mol%5 mol%
Reaction Time1-24 h12 h

Advanced Research Questions

Q. How can contradictions in reported catalytic efficiencies of this compound across studies be systematically resolved?

  • Methodological Answer :
  • Meta-Analysis : Aggregate data from 10+ studies; normalize variables (e.g., substrate scope, solvent polarity) using multivariate regression .
  • Controlled Replication : Repeat key experiments under standardized conditions (e.g., fixed catalyst/substrate ratio) to isolate variables .
  • Mechanistic Probes : Use isotopic labeling (e.g., deuterium) to trace reaction pathways and identify rate-limiting steps .

Q. What computational strategies are recommended to model the enantioselectivity of this compound in transition states?

  • Methodological Answer :
  • DFT Calculations : Optimize transition-state geometries using Gaussian or ORCA software. Compare activation barriers for competing stereochemical pathways .
  • Molecular Dynamics (MD) : Simulate solvent effects on catalyst-substrate interactions. Validate with experimental ee% data .
  • Example Workflow :

Geometry optimization → 2. Transition-state search → 3. Frequency analysis → 4. Solvent model incorporation .

Q. How can researchers design a structure-activity relationship (SAR) study to optimize this compound derivatives for higher enantioselectivity?

  • Methodological Answer :
  • Substituent Screening : Synthesize derivatives with varied aryl/alkyl groups. Test ee% in model reactions (e.g., aldol additions) .
  • 3D-QSAR Modeling : Use CoMFA or CoMSIA to correlate steric/electronic parameters with activity. Prioritize derivatives with predicted ee% >95% .

Q. What experimental and theoretical approaches address discrepancies in mechanistic proposals for this compound-mediated reactions?

  • Methodological Answer :
  • Kinetic Isotope Effects (KIE) : Measure kH/kDk_H/k_D to distinguish between concerted and stepwise mechanisms .
  • In-Situ Spectroscopy : Employ Raman or IR to detect transient intermediates. Compare with computational intermediates .
  • Contradiction Resolution Table :
Discrepancy SourceExperimental ApproachTheoretical Approach
Rate-Limiting StepKIE MeasurementsTransition-State DFT

Q. How should researchers integrate this compound into multi-step catalytic cascades while maintaining stereochemical fidelity?

  • Methodological Answer :
  • Sequential Optimization : Design each step to avoid racemization (e.g., low-temperature quenching, inert atmosphere) .
  • In-Line Monitoring : Use flow chemistry with real-time HPLC to detect stereochemical drift .
  • Case Study Workflow :
    Step 1: Asymmetric epoxidation → Step 2: Chiral resolution → Step 3: Stereoretentive cross-coupling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.